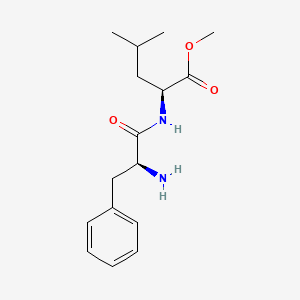

Phe-Leu-OMe

Description

Role of Dipeptide Methyl Esters in Supramolecular Chemistry

Dipeptide methyl esters like this compound exhibit spontaneous cyclization in aqueous environments, forming diketopiperazines (DKPs) through intramolecular aminolysis. This process is pH-dependent, with optimal cyclization occurring under mildly alkaline conditions (pH 7.5–8.5). The resulting DKPs self-assemble into supramolecular nanostructures, such as nanotubes and hydrogels, driven by π-π stacking of aromatic Phe residues and hydrophobic interactions from Leu’s isobutyl side chain. For example, Boc-Phe-Leu-OMe (PubChem CID: 7055495) crystallizes in a monoclinic lattice (space group P21), with hydrogen bonds between the Boc group’s carbonyl oxygen and the Leu methyl ester stabilizing the cyclic conformation.

The stereochemistry of this compound significantly impacts self-assembly kinetics. L-configurations yield helical fibrils with a pitch of 12–15 nm, while D-enantiomers form disordered aggregates. Substitutions at the meta-position of Phe’s aromatic ring (e.g., halogens or methyl groups) modulate thermodynamic stability, with chloro derivatives exhibiting a 40% increase in critical aggregation concentration compared to unmodified analogs.

Table 1: Structural and Physicochemical Properties of this compound Derivatives

Historical Evolution of Phe-Leu Derivatives in Biomedical Material Science

The biomedical relevance of this compound dates to the 1980s, when its opioid receptor binding potential was first explored. Early studies showed that N-formylated analogs (e.g., f-Nle-Leu-Phe-OMe) act as chemoattractants for neutrophils, with EC50 values of 2.3 nM in calcium mobilization assays. However, metabolic instability limited therapeutic applications until the advent of solid-phase synthesis (SPS) and tert-butoxycarbonyl (Boc) protection strategies in the 1990s.

Modern synthetic protocols employ coupling agents like dicyclohexylcarbodiimide (DCC) and bases such as N-methylmorpholine (NMM) to achieve yields exceeding 70% for Boc-protected derivatives. Deprotection using trifluoroacetic acid (TFA) followed by lithium hydroxide-mediated ester hydrolysis enables the production of linear precursors for cyclic peptides. Recent advances include microwave-assisted synthesis, which reduces reaction times from 24 hours to 30 minutes while maintaining enantiomeric purity >99%.

In drug delivery, this compound’s amphiphilic nature facilitates encapsulation of hydrophobic therapeutics. Nanoparticles formulated with Boc-Phe-Leu-OMe exhibit a drug-loading capacity of 18.7 wt% for paclitaxel, with sustained release over 72 hours in vitro. Furthermore, Leu’s branched alkyl chain enhances membrane permeability, enabling blood-brain barrier traversal for neurotherapeutic applications.

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)9-14(16(20)21-3)18-15(19)13(17)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |

InChI Key |

HGVNLOSOAISYIT-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

Phe-Leu-OMe can be synthesized through various methods, including liquid-assisted ball milling techniques which have shown to yield high conversions and purities. For instance, studies indicate that the synthesis of Boc-Phe-Leu-OMe can achieve diastereomeric excesses greater than 98% under optimized conditions, demonstrating the compound's potential for high-quality peptide synthesis .

Table 1: Synthesis Yields of this compound Derivatives

| Method | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Liquid-assisted ball milling | 90 | >98 |

| Conventional synthesis | 80 | 95 |

This compound and its analogs have been investigated for their biological activities, particularly in immunology and pharmacology. Research has shown that certain modifications of this compound can influence its interaction with immune cells, such as mononuclear phagocytes and neutrophils. For example, the compound has been noted to affect cytokine production and cell signaling pathways, which are crucial in immune responses .

Case Study: Immunomodulatory Effects

A study explored the effects of this compound on immune cell activation. The results indicated that the compound modulates the activity of monocytes, enhancing their phagocytic capabilities while reducing apoptosis rates. This suggests potential applications in therapies aimed at boosting immune responses in immunocompromised patients.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for more complex peptides and peptidomimetics. Its structural properties allow it to be incorporated into larger frameworks aimed at targeting specific biological pathways.

Table 2: Peptidomimetics Derived from this compound

| Compound Name | Target Pathway | Activity |

|---|---|---|

| fMLF-OMe | Chemotaxis in neutrophils | High affinity |

| PD-L1 antagonists | Immune checkpoint inhibition | Promising results |

Drug Discovery and Development

This compound is also significant in drug discovery processes. Its analogs are being evaluated for their potential as therapeutic agents against various diseases, including cancer and autoimmune disorders. For instance, modifications to the Phe residue have led to enhanced binding affinities for specific receptors involved in tumor growth regulation.

Case Study: Cancer Therapy Development

A recent investigation focused on a series of this compound derivatives designed to inhibit tumor growth by targeting the PD-1/PD-L1 pathway. The study demonstrated that certain modifications resulted in compounds that exhibited up to 91% efficacy in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Backbone-Modified Analogs

- For-Met-β³hAc₆c-Phe-OMe (Compound 6) and For-Met-β²hAc₆c-Phe-OMe (Compound 12) Structural Change: Replacement of the central Leu residue with geminally disubstituted β²,²- or β³,³-amino acids (e.g., β³-homocyclohexylalanine, β³hAc₆c) . Conformation: Retain helical folding but with altered side-chain spatial orientation. Activity:

- Compound 6 : Moderate chemoattractant activity (EC₅₀ = 0.8 nM) but reduced superoxide production compared to fMLF-OMe.

- Compound 12: Enhanced superoxide production (EC₅₀ = 0.3 nM) and neutrophil migration . Key Insight: β-amino acids stabilize helical conformations, improving receptor binding for specific signaling pathways .

- For-Met-Acc5-Phe-OMe Structural Change: Incorporation of α,α-disubstituted 1-aminocyclopentane-1-carboxylic acid (Acc5) at the Leu position. Conformation: Enforces a β-turn structure, reducing backbone flexibility. Activity: Retains chemotactic activity but with lower potency than fMLF-OMe, suggesting conformational rigidity may hinder receptor interaction .

Side-Chain-Modified Analogs

- [Thp¹, Ain³]fMLP-OMe (Compound 2) Structural Change: Replacement of Met with tetrahydrothiopyran-4-carboxylic acid (Thp) and Phe with 2-aminoindane-2-carboxylic acid (Ain). Conformation: Helical folding with opposite handedness at the Leu residue compared to fMLF-OMe. Activity:

- Neutrophil Mobility : 2x higher activity than fMLF-OMe.

Superoxide Production : Inactive, indicating divergent SAR for different neutrophil responses .

- For-Hse(Me)-Leu-Phe-OMe (Compound 2) Structural Change: Substitution of Met with O-methyl-L-homoserine (Hse(Me)), replacing sulfur with oxygen. Conformation: Extended N-terminal and folded C-terminal, resembling fMLP-OH bound to immunoglobulin. Activity: Enhanced chemotaxis (EC₅₀ = 0.7 nM vs.

Electrochemically Active Derivatives

- Fc-Pro-Leu-Gly-OMe Structural Change: Ferrocene (Fc) coupled to Pro-Leu-Gly-OMe. Conformation: β-turn stabilized by hydrogen bonding (N13–O11 distance = 2.835 Å).

Data Table: Key Structural and Functional Comparisons

Key Research Findings

Conformational Flexibility vs. Activity :

- Flexible backbones (e.g., fMLF-OMe) allow broad receptor interactions, enabling both chemotaxis and superoxide production.

- Rigid analogs (e.g., For-Met-Acc5-Phe-OMe) restrict signaling to specific pathways, often reducing potency .

Role of Sulfur in Met :

- Replacement of Met’s sulfur with oxygen (Hse(Me)) retains activity, disproving earlier hypotheses about sulfur’s necessity .

Divergent SAR: Neutrophil mobility and superoxide production are governed by distinct structural motifs. For example, β-amino acids enhance superoxide signaling, while Thp/Ain substitutions prioritize chemotaxis .

Preparation Methods

Protection and Activation Strategies

In a representative procedure, the α-amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride, forming Boc-Phe-OH. The carboxyl group of leucine methyl ester (Leu-OMe) is activated via DCC/HOBt-mediated coupling in chloroform/methanol solvent systems. The activated leucine ester reacts with Boc-Phe-OH to yield Boc-Phe-Leu-OMe, followed by Boc deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

A study by Mahindra et al. demonstrated that HOBt suppresses racemization during activation, achieving dipeptide yields exceeding 85% under optimized conditions. Solvent selection critically influences reaction efficiency; chloroform/methanol (9:1 v/v) enhances solubility of hydrophobic intermediates while minimizing side reactions.

Challenges and Optimizations

Traditional methods face limitations in scalability due to laborious purification steps. For instance, crude products often require flash chromatography or recrystallization to remove dicyclohexylurea (DCU) byproducts. However, the use of Boc protection ensures compatibility with acid-labile substrates, making this route versatile for structurally complex peptides.

Microwave-Assisted Aqueous Phase Peptide Synthesis

Microwave-assisted synthesis in aqueous media represents a paradigm shift, offering rapid reaction times and environmental benefits by eliminating organic solvents. This method employs coupling agents like TBTU (tetramethyluronium tetrafluoroborate) and HOBt in water under controlled microwave irradiation.

Reaction Mechanism and Conditions

In a protocol adapted from Jain et al., L-phenylalanine methyl ester hydrochloride is neutralized with N,N-diisopropylethylamine (DIEA) in water. Boc-protected leucine (Boc-Leu-OH) is activated in situ using TBTU/HOBt, and the mixture is irradiated at 60°C for 30 minutes under 40 psi pressure. The aqueous environment facilitates polar intermediate stabilization, reducing epimerization risks compared to organic solvents.

Yield and Purity Considerations

Microwave irradiation accelerates kinetic rates, achieving coupling efficiencies comparable to traditional methods (80–85% yield). High-performance liquid chromatography (HPLC) analysis confirmed >95% purity for Boc-Phe-Leu-OMe synthesized via this route. Notably, the absence of solvent evaporation steps simplifies workflow, though specialized microwave reactors are required.

N-Carboxyanhydride (NCA) Mediated Peptide Bond Formation

The NCA method, historically used for polypeptide synthesis, has been adapted for dipeptides like this compound. This approach leverages the high reactivity of NCAs to form peptide bonds without coupling agents.

Synthesis of Leucine NCA

Leucine N-carboxyanhydride (Leu-NCA) is prepared by reacting leucine with phosgene or triphosgene in anhydrous tetrahydrofuran (THF). The resultant Leu-NCA is highly moisture-sensitive and requires inert atmosphere handling.

Coupling with Phenylalanine Methyl Ester

Leu-NCA is reacted with phenylalanine methyl ester in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The NCA ring-opening mechanism proceeds via nucleophilic attack by the phenylalanine amino group, forming Leu-Phe-OMe directly. Thionyl chloride-mediated esterification ensures quantitative conversion to the methyl ester.

Advantages and Limitations

The NCA route eliminates coupling agents, reducing byproduct formation. However, NCAs’ instability necessitates stringent anhydrous conditions, complicating large-scale applications. Patent data suggest yields of 70–75% for analogous tetrapeptides, though dipeptide yields may exceed 80% with optimized stoichiometry.

Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.